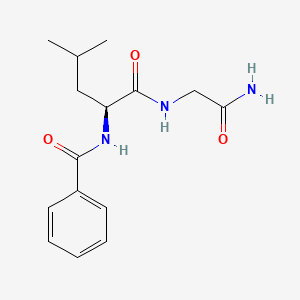

N-Benzoyl-L-leucylglycinamide

Description

Structure

3D Structure

Properties

CAS No. |

78233-61-1 |

|---|---|

Molecular Formula |

C15H21N3O3 |

Molecular Weight |

291.35 g/mol |

IUPAC Name |

N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]benzamide |

InChI |

InChI=1S/C15H21N3O3/c1-10(2)8-12(15(21)17-9-13(16)19)18-14(20)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H2,16,19)(H,17,21)(H,18,20)/t12-/m0/s1 |

InChI Key |

LSZKKGFNZXKKBV-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Benzoyl L Leucylglycinamide

Classical and Contemporary Approaches for Peptide Synthesis

The synthesis of N-Benzoyl-L-leucylglycinamide is fundamentally a peptide coupling reaction. The primary challenge is to form a stable amide linkage between the carboxyl group of N-Benzoyl-L-leucine and the amino group of glycinamide (B1583983) efficiently and without significant side reactions. This can be accomplished using either solution-phase or solid-phase techniques, with the choice of method often depending on the desired scale, purity requirements, and available equipment.

Amide Bond Formation Strategies

The creation of the core amide bond is the central event in the synthesis of this compound. This requires the activation of the carboxylic acid component, N-Benzoyl-L-leucine, to make it susceptible to nucleophilic attack by the amine component, glycinamide.

Solution-phase peptide synthesis (SPPS) is a traditional and versatile method for preparing peptides and their derivatives like this compound. In this approach, the reactants are dissolved in an appropriate organic solvent, and the reactions are carried out in a homogeneous environment. The synthesis involves the stepwise coupling of the protected amino acid derivatives, followed by purification of the intermediate product after each step. google.com

The general procedure for synthesizing this compound in solution would involve:

Activation: The carboxyl group of N-Benzoyl-L-leucine is activated in situ using a coupling agent.

Coupling: The activated N-Benzoyl-L-leucine is then reacted with glycinamide (often used as a hydrochloride salt with a base like triethylamine (B128534) to liberate the free amine) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Workup and Purification: After the reaction is complete, a liquid-liquid extraction is typically performed to remove the coupling agent byproducts and unreacted starting materials. google.com The crude product is then purified, commonly by recrystallization or column chromatography, to yield the final this compound.

Convergent solution-phase strategies can also be employed, where protected peptide fragments are prepared and then coupled together, although this is more common for longer peptides. sci-hub.se

Solid-phase peptide synthesis (SPPS) offers a streamlined alternative to solution-phase methods, characterized by simplified purification of intermediates. beilstein-journals.org In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner.

A potential SPPS strategy for this compound would proceed as follows:

Resin Attachment: A suitable resin, such as a Rink Amide resin, is used to generate the C-terminal amide upon final cleavage. The first amino acid, Fmoc-Gly-OH, is coupled to the resin.

Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a solution of piperidine (B6355638) in DMF. beilstein-journals.org

Coupling: The next amino acid, in this case, the pre-formed N-Benzoyl-L-leucine, is activated and coupled to the free amino group of the resin-bound glycine (B1666218). Alternatively, Fmoc-L-leucine could be coupled first, followed by deprotection and then acylation with benzoic acid.

Cleavage: Once the sequence is assembled, the peptide is cleaved from the resin support using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. google.com This process also removes any side-chain protecting groups, yielding the crude peptide amide.

Purification: The crude product is then precipitated, collected, and purified, typically by reverse-phase high-performance liquid chromatography (HPLC). google.com

The main advantage of the Fmoc-based SPPS method is the use of orthogonal protecting groups, which allows for the removal of the N-terminal protecting group under mild basic conditions while the linkage to the resin remains stable until the final acid-mediated cleavage step. beilstein-journals.org

Table 1: Comparison of Synthetic Approaches for this compound

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Principle | Reactants are dissolved in a solvent; purification after each step. google.com | Peptide is built on an insoluble polymer support; excess reagents are washed away. beilstein-journals.org |

| Purification | Requires full purification (extraction, chromatography) of intermediates. google.com | Simple filtration and washing of the resin-bound peptide. beilstein-journals.org |

| Scalability | Generally better suited for large-scale (gram to kilogram) synthesis. | Typically used for smaller scale (milligram to gram) synthesis. |

| Automation | Difficult to automate. | Easily automated. peptide.com |

| Final Purity | Can be high, but purification can be challenging. | Crude product requires significant purification (HPLC) to remove deletion sequences. google.com |

Coupling Reagent Applications in this compound Synthesis

The success of both solution- and solid-phase synthesis of this compound relies heavily on the choice of coupling reagent. These reagents activate the carboxyl group of N-Benzoyl-L-leucine, facilitating the formation of the amide bond.

Carbodiimides are a class of highly effective and commonly used coupling reagents in peptide synthesis. wikipedia.orginterchim.fr The general mechanism involves the reaction of the carboxylic acid (N-Benzoyl-L-leucine) with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate is then susceptible to nucleophilic attack by the primary amine of glycinamide to form the desired peptide bond and a urea (B33335) byproduct. peptide.com

N,N'-Dicyclohexylcarbodiimide (DCC) : DCC is an inexpensive and efficient coupling reagent. wikipedia.org When used to synthesize this compound, it would react with N-Benzoyl-L-leucine to form the O-acylisourea intermediate. The primary drawback of DCC is that its byproduct, N,N'-dicyclohexylurea (DCU), is poorly soluble in many common organic solvents, which can complicate purification in solution-phase synthesis, though it is easily removed by filtration. wikipedia.org

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC) : EDAC is a water-soluble carbodiimide, which offers a significant advantage in purification. peptide.comnih.gov The urea byproduct formed from EDAC is also water-soluble and can be easily removed from the desired peptide product through a simple aqueous extraction during the workup. peptide.com This makes EDAC a preferred reagent for many solution-phase applications and for conjugating peptides to other biomolecules. interchim.frnih.gov

To improve yields and minimize side reactions, such as the rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea, additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included in the reaction mixture. peptide.comwikipedia.org

Table 2: Comparison of Common Carbodiimide Reagents for Synthesis

| Reagent | N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) |

| Solubility | Soluble in organic solvents (DCM, DMF). | Water-soluble, also soluble in organic solvents. peptide.com |

| Byproduct | Dicyclohexylurea (DCU). | Water-soluble urea derivative. peptide.com |

| Byproduct Removal | Filtration (due to low solubility). wikipedia.org | Aqueous extraction. interchim.fr |

| Primary Use | Widely used in both solution- and solid-phase synthesis. wikipedia.org | Preferred for solution-phase synthesis and bioconjugation due to easy workup. nih.gov |

| Considerations | Byproduct can be difficult to remove completely in solution. wikipedia.org | More expensive than DCC. |

The mixed anhydride (B1165640) method is another classical approach for activating a carboxylic acid for peptide bond formation. researchgate.net This procedure is known for its high reaction rates and is particularly useful for sterically hindered couplings.

In the synthesis of this compound, the procedure would involve:

Formation of the mixed anhydride by reacting N-Benzoyl-L-leucine with an alkyl chloroformate, such as isobutyl chloroformate or isovaleryl chloride, in the presence of a tertiary amine like N-methylmorpholine (NMM) or triethylamine (TEA) at a low temperature (e.g., -15 °C). researchgate.net

The resulting mixed anhydride is a highly activated species.

The amine component, glycinamide, is then added to the reaction mixture. It attacks the activated carbonyl of the anhydride, forming the desired this compound and releasing carbon dioxide and the corresponding alcohol as byproducts. researchgate.net

This method was successfully used in the synthesis of a larger peptide containing the L-leucylglycinate moiety, demonstrating its applicability to this type of fragment. researchgate.net Careful control of the reaction temperature is crucial to minimize side reactions, such as the formation of urethane (B1682113) byproducts.

Specific Synthetic Routes for this compound

The synthesis of this compound is a two-step process that first involves the formation of the N-benzoyl derivative of L-leucine, followed by the coupling of this intermediate with glycinamide to form the final dipeptide amide.

Benzoyl Derivative Formation from L-Leucine

The initial step in the synthesis is the N-benzoylation of the amino acid L-leucine. ontosight.ai This reaction involves the protection of the amino group of L-leucine with a benzoyl group, which is a common strategy in peptide synthesis to prevent unwanted side reactions during subsequent coupling steps. nih.gov A widely used method for this transformation is the Schotten-Baumann reaction, where an acyl chloride, in this case, benzoyl chloride, is reacted with the amino acid in the presence of a base. ijirset.com

Several variations of this method exist to optimize the reaction conditions and yield. For instance, the reaction can be carried out in an aqueous medium with a base such as sodium bicarbonate or sodium hydroxide (B78521) to neutralize the hydrochloric acid formed during the reaction. ijirset.com A greener synthetic approach utilizes polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst, which can lead to high yields of the N-benzoyl amino acid derivative. ijirset.com The general reaction involves dissolving L-leucine in a basic solution and then adding benzoyl chloride portion-wise while stirring. ijirset.com

Table 1: Synthesis of N-Benzoyl-L-leucine

| Reactant | Reagent | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| L-Leucine | Benzoyl Chloride, Sodium Bicarbonate | Water, PEG-400 | Stirring at room temperature | N-Benzoyl-L-leucine |

| L-Leucine | Benzoyl Chloride, Sodium Hydroxide | Water | Controlled temperature | N-Benzoyl-L-leucine |

Coupling with Glycinamide

Once N-Benzoyl-L-leucine is synthesized and purified, the next step is to form a peptide bond with glycinamide. This is a standard peptide coupling reaction where the carboxylic acid group of N-Benzoyl-L-leucine is activated to react with the amino group of glycinamide. scielo.org.mx To facilitate this amide bond formation, various coupling reagents can be employed. scielo.org.mx

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC). scielo.org.mx The reaction is typically carried out in an inert organic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), often with the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and a base such as triethylamine (TEA) to neutralize any acidic byproducts. scielo.org.mx The activated N-Benzoyl-L-leucine then readily reacts with the free amino group of glycinamide to yield this compound.

Table 2: Coupling of N-Benzoyl-L-leucine with Glycinamide

| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Additives | Product |

|---|---|---|---|---|---|

| N-Benzoyl-L-leucine | Glycinamide | EDAC | Dichloromethane (DCM) | DMAP, Triethylamine | This compound |

| N-Benzoyl-L-leucine | Glycinamide | DCC | Dimethylformamide (DMF) | HOBt | This compound |

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of this compound are crucial for developing new compounds with tailored biological activities. These modifications can involve altering the N-benzoyl moiety, substituting the amino acid residues, or introducing reporter groups.

Structural Modifications within the N-Benzoyl Moiety

Modifying the N-benzoyl group can significantly impact the biological activity of the resulting compound. This is often achieved by using substituted benzoyl chlorides or benzoic acids in the initial N-acylation step. scielo.org.mx By introducing various substituents onto the phenyl ring of the benzoyl group, it is possible to explore structure-activity relationships and optimize properties such as binding affinity and selectivity for a particular biological target. scielo.org.mx For example, substituents like methoxy (B1213986) or nitro groups can be introduced to alter the electronic and steric properties of the molecule. scielo.org.mx

Table 3: Examples of N-Benzoyl Moiety Modifications

| Starting Material | Modifying Reagent | Modification | Resulting Moiety |

|---|---|---|---|

| L-Leucine | 3-Methoxybenzoyl chloride | Introduction of a methoxy group | N-(3-Methoxybenzoyl) |

| L-Leucine | 4-Nitrobenzoyl chloride | Introduction of a nitro group | N-(4-Nitrobenzoyl) |

| L-Leucine | 4-Chlorobenzoyl chloride | Introduction of a chloro group | N-(4-Chlorobenzoyl) |

Amino Acid Residue Substitutions (e.g., L-Valine for L-Leucine)

Another common strategy for creating analogs is to substitute the amino acid residues within the peptide backbone. scielo.org.mx For instance, L-leucine can be replaced with other amino acids such as L-valine, L-isoleucine, or L-phenylalanine. scielo.org.mx This allows for the investigation of the role of the amino acid side chain in the biological activity of the parent compound. The synthesis of these analogs follows the same general synthetic route, starting with the N-benzoylation of the desired amino acid, followed by coupling with glycinamide. scielo.org.mx These substitutions can influence the compound's conformation, lipophilicity, and interaction with its biological target. nih.gov

Table 4: Examples of Amino Acid Residue Substitutions

| Original Residue | Substituted Residue | Resulting Analog |

|---|---|---|

| L-Leucine | L-Valine | N-Benzoyl-L-valylglycinamide |

| L-Leucine | L-Isoleucine | N-Benzoyl-L-isoleucylglycinamide |

| L-Leucine | L-Phenylalanine | N-Benzoyl-L-phenylalanylglycinamide |

Introduction of Reporter Groups and Probes

To study the mechanism of action, cellular localization, or binding interactions of this compound, reporter groups or probes can be introduced into the molecule. proteogenix.science Fluorescent probes are particularly useful for these applications as they allow for sensitive detection and visualization. genscript.com These probes can be attached to the peptide, typically at the N-terminus or on the side chain of a suitable amino acid residue. proteogenix.science

Common fluorescent labels include fluorescein (B123965) isothiocyanate (FITC), 5-carboxytetramethylrhodamine (B559615) (TAMRA), and 7-methoxycoumarin-4-acetic acid (MCA). genscript.combiosyn.comnih.gov The labeling can be achieved by reacting the peptide with an amine-reactive fluorescent dye. nih.gov This allows for the creation of powerful tools for various biochemical and cell-based assays. bio-itworld.com

Table 5: Common Reporter Groups for Peptide Labeling

| Reporter Group | Type | Common Attachment Site | Application |

|---|---|---|---|

| FITC (Fluorescein isothiocyanate) | Fluorescent Probe | N-terminus, Lysine side chain | Fluorescence Microscopy, Flow Cytometry |

| 5-FAM (5-Carboxyfluorescein) | Fluorescent Probe | N-terminus | FRET assays, Imaging |

| MCA (7-Methoxycoumarin-4-acetic acid) | Fluorescent Probe | N-terminus | Enzyme activity assays |

| TAMRA (Carboxytetramethylrhodamine) | Fluorescent Probe | N-terminus, Lysine side chain | FRET, Polarization Assays |

Photoaffinity Labeling Ligand Incorporation (e.g., Azidobenzoyl Derivatives)

Photoaffinity labeling is a powerful technique to covalently link a ligand to its biological target, enabling the identification of binding sites. This is achieved by incorporating a photoreactive group into the ligand's structure, which, upon activation by light, forms a highly reactive intermediate that bonds to nearby residues in the binding pocket.

For peptide-like molecules, a common strategy involves attaching a photoreactive moiety like an azidobenzoyl group. Research on analogous peptide systems, such as L-prolyl-L-leucylglycinamide (PLG), demonstrates the utility of this approach. nih.govnih.govacs.org In these studies, photoaffinity ligands were designed by attaching 4-azidobenzoyl or 4-azido-2-hydroxybenzoyl groups to the peptide structure. nih.govacs.org These derivatives can be synthesized to serve as probes for mapping the compound's binding site on its target macromolecules. nih.govnih.gov

Another advanced strategy involves the synthesis of a single, multifunctional amino acid that contains both a photoreactive group and a "clickable" tag, such as a terminal alkyne. rsc.orgresearchgate.net This approach simplifies the creation of a photoaffinity probe by requiring only a single amino acid substitution during peptide synthesis, which can help in retaining the biological activity of the original molecule. rsc.orgresearchgate.net The benzophenone (B1666685) group is often used as the photoreactive element in these custom amino acids. rsc.orgresearchgate.net

Table 1: Examples of Photoreactive Moieties for Peptide Labeling

| Photoreactive Moiety | Common Linkage Chemistry | Activation | Application |

| 4-Azidobenzoyl | Amide bond formation with N-terminus or side-chain amines. | UV Light | Covalently labels binding site residues for identification. nih.govacs.org |

| Benzophenone | Incorporated as part of a synthetic amino acid. | UV Light | Provides a stable yet reactive triplet carbene for cross-linking. rsc.orgresearchgate.net |

Fluorescent or Isotopic Labeling Strategies

Fluorescent and isotopic labeling are fundamental techniques for tracking and quantifying molecules in biological systems with high sensitivity. creative-peptides.com

Fluorescent Labeling: This involves conjugating a fluorophore (a fluorescent dye) to this compound. The resulting fluorescent probe allows for visualization of the compound's distribution in cells and tissues via fluorescence microscopy and quantification of its interactions using methods like flow cytometry or fluorescence polarization. altabioscience.com The choice of fluorophore and its attachment site—typically the N-terminus or a side-chain amine—is critical, as it can influence the peptide's biological properties. researchgate.net Common strategies involve using amine-reactive probes like NHS esters or isothiocyanates (e.g., FITC, TRITC) or thiol-reactive probes like maleimides for more site-specific labeling on cysteine residues. altabioscience.comresearchgate.net

Isotopic Labeling: This strategy involves replacing specific atoms in the this compound molecule with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C). Stable isotopes are primarily used with mass spectrometry for precise quantification and metabolic tracking. Radioactive isotopes enable highly sensitive detection in applications like receptor-binding assays and autoradiography. For instance, studies on related peptide modulators have utilized tritiated ([³H]) ligands to measure binding affinity to receptors. nih.govnih.gov

Table 2: Comparison of Labeling Strategies

| Labeling Type | Specific Label Example | Common Conjugation/Detection Method | Primary Research Use |

| Fluorescent | Fluorescein isothiocyanate (FITC) | Amine-reactive NHS ester chemistry. researchgate.netsb-peptide.com | Cellular imaging, flow cytometry, FRET studies. altabioscience.comnih.gov |

| Fluorescent | Tetramethylrhodamine (TAMRA) | Amine or thiol-reactive chemistry. sb-peptide.com | Fluorescence microscopy, immunochemistry. sb-peptide.com |

| Isotopic (Radioactive) | Tritium (³H) | Incorporation during synthesis. | Radioligand binding assays. nih.govnih.gov |

| Isotopic (Stable) | Carbon-13 (¹³C) | Incorporation during synthesis. | Mass spectrometry-based quantification and metabolomics. |

Stereochemical Control and Asymmetric Synthesis in this compound Production

The biological activity of this compound is critically dependent on its stereochemistry, specifically the L-configuration of the leucine (B10760876) residue. Therefore, synthetic methods must exert precise control over the chiral center to prevent racemization and ensure the production of the correct stereoisomer.

The most direct method for achieving stereochemical purity is to use the correctly configured chiral building block, L-leucine, as the starting material. masterorganicchemistry.com The synthesis then involves forming peptide bonds, first by protecting the amine group of L-leucine (e.g., with a Boc or Cbz group), activating its carboxylic acid, and then coupling it with glycinamide. masterorganicchemistry.comyoutube.com Subsequently, the N-terminal protecting group is removed, and the benzoyl group is introduced.

Throughout this process, the choice of coupling reagents and reaction conditions is paramount to avoid racemization of the chiral α-carbon. nih.govresearchgate.net Modern peptide coupling reagents are designed to be highly efficient and minimize this side reaction. nih.govresearchgate.net For example, methods utilizing reagents like triphenylphosphine (B44618) oxide with oxalyl chloride have been developed for dipeptide synthesis, demonstrating good yields without detectable racemization. nih.govresearchgate.net

Table 3: Key Considerations in Asymmetric Synthesis of this compound

| Synthetic Step | Method/Reagent | Purpose | Stereochemical Consideration |

| Starting Material | L-Leucine | Provides the correct initial stereochemistry. | The purity of the starting material dictates the maximum enantiomeric excess of the product. masterorganicchemistry.com |

| Amine Protection | Boc (di-tert-butyl dicarbonate) or Fmoc (9-fluorenylmethoxycarbonyl chloride) | Prevents unwanted side reactions at the N-terminus. masterorganicchemistry.comyoutube.com | Protecting groups must be removable under conditions that do not cause racemization. youtube.com |

| Peptide Coupling | DCC (dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole), or Ph₃PO/Oxalyl Chloride | Activates the carboxylic acid for efficient amide bond formation. masterorganicchemistry.comresearchgate.netresearchgate.net | The activation and coupling steps must be rapid and occur under mild conditions to suppress racemization pathways. researchgate.netnih.gov |

| Deprotection | Trifluoroacetic Acid (TFA) for Boc; Piperidine for Fmoc | Removes the protecting group to allow for the next reaction step. masterorganicchemistry.comyoutube.com | Conditions must be chosen carefully to selectively remove the protecting group without affecting other parts of the molecule or the chiral center. |

Spectroscopic and Structural Elucidation of N Benzoyl L Leucylglycinamide

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of N-Benzoyl-L-leucylglycinamide. Each method provides unique insights into the molecular structure. While specific experimental spectra for this compound are not widely published, its expected spectroscopic characteristics can be predicted based on its constituent functional groups: a benzoyl group, an L-leucine residue, and a glycinamide (B1583983) moiety.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be employed for a complete structural assignment.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The aromatic protons of the benzoyl group are expected to appear in the downfield region (~7.4-7.9 ppm). The amide (NH) protons would also resonate downfield, with their exact chemical shifts being sensitive to solvent and hydrogen bonding. The α-protons of the leucine (B10760876) and glycine (B1666218) residues would appear in the range of ~3.8-4.5 ppm. The characteristic isobutyl side chain of leucine would show signals in the upfield region, including a distinct doublet for the two methyl groups.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The carbonyl carbons of the benzoyl and two amide groups would be the most downfield signals, typically appearing in the 165-175 ppm range. The aromatic carbons of the benzoyl ring would resonate between ~127-135 ppm. The α-carbons of the amino acid residues and the various carbons of the leucine side chain would have characteristic shifts in the aliphatic region of the spectrum.

Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) would be crucial for establishing connectivity between adjacent protons, for instance, linking the α-proton of leucine to the protons on its β-carbon, and so on, allowing for the complete assignment of the spin systems for each residue. walisongo.ac.id

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in a Common NMR Solvent (e.g., DMSO-d₆)

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzoyl-H (ortho) | ~7.9 | Doublet |

| Benzoyl-H (meta, para) | ~7.4 - 7.6 | Multiplet |

| Leucine NH | Variable (e.g., ~8.5) | Doublet |

| Glycine NH | Variable (e.g., ~8.2) | Triplet |

| Terminal Amide NH₂ | Variable (e.g., ~7.0-7.5) | Two singlets |

| Leucine α-H | ~4.3 | Multiplet |

| Glycine α-H | ~3.8 | Doublet |

| Leucine β-CH₂ | ~1.6 | Multiplet |

| Leucine γ-CH | ~1.7 | Multiplet |

| Leucine δ-CH₃ | ~0.9 | Doublet |

Note: These are predicted values. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. libretexts.org

The IR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the amide N-H bonds.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the leucine side chain would be observed just below 3000 cm⁻¹. lumenlearning.com

C=O Stretching (Amide I): Strong, sharp absorption bands are expected in the 1630-1680 cm⁻¹ region. libretexts.org The molecule contains three different amide-like carbonyl groups (one benzoyl-amide, one peptide amide, and one terminal glycinamide), which may lead to overlapping or distinct bands. The amide I band is one of the most characteristic absorptions for peptides. nih.gov

N-H Bending (Amide II): An absorption band around 1515-1550 cm⁻¹ resulting from N-H bending coupled with C-N stretching is also a hallmark of the peptide backbone. nih.gov

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene (B151609) ring from the benzoyl group. lumenlearning.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretching | 3200-3400 | Medium |

| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850-2960 | Medium |

| Amide C=O (Amide I) | Stretching | 1630-1680 | Strong |

| Amide N-H (Amide II) | Bending | 1515-1550 | Medium-Strong |

| Aromatic C=C | In-ring stretching | 1450-1600 | Medium-Weak |

Mass spectrometry (MS) is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. nih.gov For this compound (C₁₅H₂₁N₃O₃), the expected monoisotopic mass is approximately 291.1583 g/mol .

In a typical mass spectrum, a molecular ion peak [M]⁺ or, more commonly with modern techniques like electrospray ionization (ESI), a protonated molecular ion [M+H]⁺ at m/z 292.1656 would be observed.

Tandem mass spectrometry (MS/MS) would involve selecting the parent ion and subjecting it to fragmentation. The fragmentation of peptides is well-understood and typically occurs along the peptide backbone, producing characteristic 'b' and 'y' ions. uab.eduyoutube.com

b-ions contain the N-terminus. Cleavage after the benzoyl-leucine amide bond would yield a b₁-ion, and after the leucine-glycine amide bond would yield a b₂-ion.

y-ions contain the C-terminus. Cleavage after the leucine-glycine amide bond would yield a y₁-ion, and after the benzoyl-leucine amide bond would yield a y₂-ion.

A prominent peak at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), is also highly characteristic for benzoylated compounds. miamioh.edu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Type | Predicted m/z | Description |

| [C₆H₅CO]⁺ | Acylium ion | 105.03 | Benzoyl group |

| y₁ | C-terminal | 75.05 | [H-Gly-NH₂ + H]⁺ |

| b₂ | N-terminal | 275.14 | [Bz-Leu-Gly]⁺ |

| y₂ | C-terminal | 188.13 | [H-Leu-Gly-NH₂ + H]⁺ |

Advanced Structural Determination

While spectroscopy defines the chemical bonds and functional groups, advanced methods are needed to understand the molecule's three-dimensional architecture and conformational dynamics.

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. numberanalytics.comfiveable.me The analysis provides a detailed electron density map from which the exact coordinates of each atom can be determined, revealing bond lengths, bond angles, and torsional angles with high precision.

Although a crystal structure for this compound has not been reported in publicly available literature, this method would be invaluable. It would unambiguously define the conformation of the peptide backbone and the orientation of the benzoyl and leucine side groups. Such data is critical for understanding intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. nih.gov

In solution, acyclic molecules like this compound are not static but exist as an equilibrium of different conformations due to rotation around single bonds. cambridge.org The conformational preferences of this peptide and its analogs can be studied using a combination of NMR spectroscopy and computational modeling.

Studies on related peptide analogs, such as L-prolyl-L-leucyl-glycinamide, have shown that they can adopt specific preferred conformations in solution, like a β-turn, which can be identified through NMR. cambridge.org Techniques such as the measurement of nuclear Overhauser effects (NOEs) provide information about through-space distances between protons, while ³J coupling constants can help define dihedral angles along the peptide backbone. This experimental data can then be used as restraints in molecular dynamics simulations to generate a model of the most populated solution-state conformations. nih.gov The conformation is influenced by factors like the chirality of the amino acids, the nature of the solvent, and the potential for intramolecular hydrogen bonding. cambridge.orgiupac.org

Physicochemical Properties Relevant to Research Methodologies

Detailed experimental data on the specific physicochemical properties and chromatographic behavior of this compound are not extensively available in the surveyed scientific literature. However, the behavior of this compound can be inferred from the general principles of its constituent parts and related molecules. Structurally, this compound is a dipeptide derivative, and its properties are influenced by the benzoyl group, the L-leucine residue, and the glycinamide terminus.

The presence of the benzoyl group introduces a significant hydrophobic character to the molecule, which would strongly influence its retention in reversed-phase chromatography. In High-Performance Liquid Chromatography (HPLC), one would expect this compound to be well-retained on C18 or other nonpolar stationary phases. The mobile phase would likely consist of a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The elution of the compound would be sensitive to the gradient of the organic solvent.

Derivatization with agents like benzoyl chloride is a common strategy to enhance the chromatographic and mass spectrometric detection of amino acids and peptides. This technique improves their retention on reversed-phase columns and increases their ionization efficiency in mass spectrometry, often yielding a characteristic benzoyl fragment (m/z 105) upon collision-induced dissociation, which can be used for selective detection. nih.gov

For the purification of related N-benzoyl amino acids, column chromatography is a frequently employed method. For instance, in the synthesis of various N-benzoyl amino acids, purification is often achieved using column chromatography with a mobile phase typically composed of a hexane (B92381) and ethyl acetate (B1210297) mixture. scielo.org.mx The polarity of the eluent is adjusted to effectively separate the desired product from reactants and byproducts.

The physicochemical properties of related compounds, such as N-Benzoyl-L-leucine, are available and can provide some context. For N-Benzoyl-L-leucine, properties such as its molecular weight and solubility have been documented. medchemexpress.com These properties are foundational for developing analytical methods, including chromatographic techniques.

Table of Predicted Chromatographic Behavior and Physicochemical Properties

| Property | Predicted Value / Behavior | Rationale |

| Chromatographic Method | Reversed-Phase HPLC | The nonpolar benzoyl and leucine side chain suggest strong interaction with nonpolar stationary phases. |

| Stationary Phase | C18, C8 | Standard for separation of moderately nonpolar to polar molecules. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Common for eluting peptidic compounds from reversed-phase columns. |

| Detection | UV (approx. 230 nm & 270 nm), Mass Spectrometry | The benzoyl group provides a chromophore for UV detection. The molecule is amenable to ionization for MS. |

| Purification Technique | Silica Gel Column Chromatography | Standard technique for purifying synthetic organic compounds of this nature. scielo.org.mx |

| Solubility | Predicted to be soluble in organic solvents like DMSO, methanol, and ethyl acetate; sparingly soluble in water. | Based on the hydrophobic benzoyl and leucine components and the polar amide groups. |

It is important to note that these are predicted behaviors based on the chemical structure and data from analogous compounds. Specific experimental data would be required for definitive characterization.

Biochemical and Molecular Interaction Studies of N Benzoyl L Leucylglycinamide

Interactions with Metal Ions

Direct research on the interactions between N-Benzoyl-L-leucylglycinamide and metal ions is not extensively documented. However, the chemical structure of this compound, containing amide and carboxylate groups, suggests a potential for chelation and coordination with various metal ions. Studies on similar N-benzoyl-amino acid derivatives and other chelating agents provide a framework for understanding these potential interactions.

The ability of a molecule to bind to metal ions is often influenced by the presence of donor atoms such as oxygen and nitrogen, which can form coordination complexes with the metal. For example, N-benzoyl thiobenzimidazole has been shown to act as a bidentate ligand, coordinating with metal ions through the oxygen atom of the carbonyl group and a nitrogen atom. semanticscholar.org Similarly, other compounds with N and O donor atoms, like those incorporating 2-hydroxyphenol-benzimidazole moieties, have been designed to bind ions as bidentate chelators. mdpi.com

The interaction of various metal ions with macrocyclic ligands containing N-benzoyl groups has been studied, revealing that N-benzylation can influence the stability of the resulting metal complexes. nih.gov For instance, mono-benzylation of certain macrocycles resulted in slightly enhanced stability for the silver(I) complex, while the stability of complexes with other ions like cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and lead(II) was decreased. nih.gov The formation of such complexes is a critical aspect of the biochemical and physiological roles of both the ligands and the metal ions. nih.gov

The interaction between metal ions and biomolecules can be investigated using various techniques, including UV-vis spectroscopy and NMR spectroscopy, which can provide evidence for chelation. mdpi.com For example, the interaction between L-Histidine and metal ions like Zn(II) and Pd(II) has been analyzed using 1H NMR titration spectra. chemrxiv.org

| Metal Ion | Symbol | Potential Interaction with N-Benzoyl Derivatives |

| Copper(II) | Cu²⁺ | Known to form stable complexes with various organic ligands, including those with N and O donor atoms. mdpi.comnih.gov |

| Zinc(II) | Zn²⁺ | Can be chelated by compounds with appropriate donor atoms; this interaction is relevant in various biological contexts. mdpi.comchemrxiv.orgnih.gov |

| Silver(I) | Ag⁺ | N-benzylation of some ligands has been shown to slightly enhance the stability of their silver complexes. nih.gov |

| Cobalt(II) | Co²⁺ | Interactions with N-benzylated macrocycles have been studied, showing a decrease in complex stability upon benzylation. nih.gov |

| Nickel(II) | Ni²⁺ | Similar to cobalt, its complex stability with certain N-benzylated ligands is reduced. nih.gov |

| Cadmium(II) | Cd²⁺ | Its interaction with N-benzylated macrocycles follows a similar trend of decreased complex stability. nih.gov |

| Lead(II) | Pb²⁺ | Also shows reduced complex stability with some N-benzylated macrocyclic ligands. nih.gov |

| Iron(III) | Fe³⁺ | Catechol-containing compounds can chelate Fe³⁺, a mechanism used by some molecules to enter bacterial cells. nih.gov |

This table summarizes potential interactions based on studies of related N-benzoyl compounds and other chelating agents, as direct studies on this compound were not found.

Pharmacological Profile of this compound: A Review of Preclinical Data

Despite a comprehensive search of scientific literature, no publicly available preclinical data was found regarding the pharmacological characterization of the specific chemical compound this compound.

Extensive searches were conducted to identify studies evaluating the biological activities of this compound in various preclinical models. The scope of the search included its potential antimicrobial, anti-inflammatory, and antioxidant properties in in vitro systems, as well as its effects on neurotransmitter systems, particularly the dopaminergic system, in in vivo animal models.

The search queries were specifically designed to retrieve information on the following:

In Vitro Biological Activities:

Antimicrobial Activity (Antifungal and Antibacterial)

Anti-inflammatory Properties

Antioxidant Activity (DPPH radical scavenging)

In Vivo Assessment in Animal Models:

Modulation of Neurotransmitter Systems

Dopaminergic System Interactions

Despite these targeted efforts, no research articles, patents, or other scientific publications detailing the pharmacological evaluation of this compound could be located. Therefore, the requested article, with its specific outline focusing on the preclinical pharmacological characterization of this compound, cannot be generated at this time due to the absence of foundational research data.

It is important to note that while research exists on compounds with similar structural motifs, such as L-prolyl-L-leucyl-glycinamide (PLG) and other benzoyl derivatives, this information is not directly applicable to this compound and has been excluded from this response to adhere strictly to the user's request.

Pharmacological Characterization in Preclinical Models

Assessment in In Vivo Animal Models (focus on mechanistic and behavioral aspects)

Modulation of Neurotransmitter Systems

Enkephalin Pathway Influences

There is currently no available research from preclinical models that investigates or defines the influence of N-Benzoyl-L-leucylglycinamide on the enkephalin pathway. The enkephalin system, a crucial component of the endogenous opioid system, plays a significant role in modulating pain and emotional states. Enkephalins, as neurotransmitters, exert their effects by binding to opioid receptors throughout the nervous system. However, studies specifically examining the interaction of this compound with this pathway, including its potential to modulate enkephalin levels, receptor binding affinity, or downstream signaling cascades, are absent from the current scientific record.

Behavioral Phenotype Modulation in Disease Models (e.g., models of schizophrenia-like behaviors)

Similarly, there is a lack of published preclinical studies evaluating the effects of this compound on behavioral phenotypes in established animal models of schizophrenia. Animal models are essential tools for investigating the neurobiological underpinnings of psychiatric disorders and for the initial screening of novel therapeutic compounds. These models often employ genetic manipulations or pharmacological challenges (e.g., with NMDA receptor antagonists) to induce behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia in rodents. Comprehensive behavioral batteries, including tests for locomotor activity, social interaction, and cognitive function, are used to assess the potential therapeutic efficacy of test compounds. To date, no such investigations involving this compound have been reported in the scientific literature.

Detailed Research Findings

No research findings are available for this compound within the specified pharmacological contexts.

Data Tables

Due to the absence of experimental data, no data tables can be generated.

Mechanistic Investigations of N Benzoyl L Leucylglycinamide Action

Elucidation of Signal Transduction Pathways

The cellular effects of N-Benzoyl-L-leucylglycinamide are believed to be mediated through the modulation of intricate signal transduction pathways that govern key cellular functions. Research into related molecules and processes, particularly in melanocytes, points towards the involvement of cAMP-dependent signaling and subsequent activation of protein kinases and transcription factors.

Adenylate Cyclase and cAMP Pathway Modulation

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a critical intracellular cascade involved in a multitude of cellular responses, including pigment production and cellular differentiation. nih.govnih.gov This pathway is typically initiated by the activation of G-protein coupled receptors, such as the melanocortin 1 receptor (MC1R) in melanocytes. nih.govmdpi.com Activation of MC1R by agonists like α-melanocyte stimulating hormone (α-MSH) stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP into cAMP. nih.govmdpi.com The resulting increase in intracellular cAMP levels serves as a second messenger, propagating the signal downstream. nih.govmdpi.com While direct evidence for this compound's effect on adenylate cyclase is not yet established, a related tripeptide, L-prolyl-L-leucyl-glycinamide (PLG), has been shown to inhibit the release of α-MSH from the hypothalamus, suggesting a potential, albeit indirect, influence on this pathway's initiation. nih.gov

Protein Kinase Activation (e.g., PKA, pERK)

A primary effector of the cAMP pathway is Protein Kinase A (PKA). nih.govnih.gov Elevated cAMP levels lead to the activation of PKA, which in turn phosphorylates a variety of substrate proteins, including transcription factors, thereby altering their activity and initiating changes in gene expression. nih.govnih.gov The cAMP/PKA pathway is a key regulator of processes like neuronal differentiation and luteolysis. nih.govnih.gov In the context of melanogenesis, PKA activation is a crucial step that leads to the phosphorylation of the CREB transcription factor. mdpi.com While direct modulation of PKA by this compound has not been demonstrated, its potential influence on the upstream cAMP pathway suggests a likely downstream effect on PKA activity. Another important signaling molecule, extracellular signal-regulated kinase (ERK), is part of the MAPK pathway, which also plays a role in melanocyte function and is known to phosphorylate the MITF transcription factor. frontiersin.org

Transcription Factor Regulation (e.g., MITF, NRF2)

Microphthalmia-associated transcription factor (MITF) is considered the master regulator of melanocyte development, survival, and function. nih.govembopress.org Its expression and activity are tightly controlled by upstream signaling pathways, including the cAMP/PKA/CREB axis. nih.govmdpi.com Activated CREB binds to the promoter of the MITF gene, inducing its transcription. mdpi.com MITF then activates the expression of key melanogenic enzymes like tyrosinase. nih.govfrontiersin.org Given the central role of MITF, it represents a logical target for compounds affecting pigmentation. nih.govnih.gov While direct binding or regulation of MITF by this compound is unconfirmed, any modulation of the upstream cAMP pathway would invariably impact MITF activity. embopress.orgresearchgate.net

Nuclear factor erythroid 2-related factor 2 (NRF2) is another transcription factor that plays a role in cellular defense against oxidative stress and has been implicated in melanogenesis. Some studies have shown that certain peptides can enhance the activation of NRF2 following UVA irradiation. nih.gov The potential for this compound to regulate NRF2 has not been specifically investigated.

Role in Cellular Differentiation and Keratinization Processes (referencing related compounds)

Cellular differentiation is the process by which a cell changes from one cell type to another, more specialized type. In the skin, the terminal differentiation of keratinocytes, known as keratinization, is essential for forming the protective outer layer. This process is influenced by various signaling molecules and pathways. While the direct impact of this compound on keratinocyte differentiation is not documented, studies on related benzoyl compounds offer some insight. For instance, benzoyl peroxide, a common topical agent, has been investigated for its effects on protein kinase C (PKC) in human epidermal keratinocytes, though it did not appear to promote malignant conversion through a PKC-dependent mechanism. The process of keratinocyte differentiation itself is complex and can be inhibited by a synergistic mix of inflammatory cytokines.

Biochemical Pathways Affected (e.g., melanin (B1238610) synthesis regulation)

The most well-understood biochemical pathway potentially influenced by compounds related to this compound is melanogenesis, the process of melanin synthesis. nih.govelifesciences.org This multi-step pathway occurs within specialized organelles called melanosomes in melanocytes. nih.gov

The synthesis of melanin is initiated by the enzymatic oxidation of the amino acid L-tyrosine to L-DOPA and then to dopaquinone, a reaction catalyzed by the rate-limiting enzyme, tyrosinase. nih.govfrontiersin.orgelifesciences.org Dopaquinone serves as a crucial branch point, leading to the production of either the brown-black eumelanin (B1172464) or the red-yellow pheomelanin. nih.govnih.gov The activity of tyrosinase and other related enzymes is transcriptionally regulated by MITF. nih.govfrontiersin.org Therefore, any compound that modulates the upstream signaling pathways, such as the cAMP/PKA/CREB/MITF axis, will ultimately affect the rate of melanin synthesis. mdpi.com Various natural and synthetic compounds, including some with benzoyl or cinnamoyl structures, have been studied as tyrosinase inhibitors, directly targeting the key enzyme of this pathway.

Table of Research Findings on Related Pathways

| Pathway/Process | Key Molecules | General Function | Potential Implication for this compound Action |

|---|---|---|---|

| cAMP Signaling | Adenylate Cyclase, cAMP, PKA | Second messenger system regulating numerous cellular functions, including pigmentation. nih.govnih.gov | Indirect modulation via upstream regulators like α-MSH is plausible. nih.gov |

| Protein Kinase Activation | PKA, pERK | Phosphorylation of downstream targets to control cell processes like gene expression and differentiation. nih.govfrontiersin.org | Downstream effect of cAMP pathway modulation. |

| Transcription Factor Regulation | MITF, CREB | Controls the expression of genes essential for melanocyte development and function. nih.govembopress.org | Key regulatory point for melanogenesis, likely affected by upstream signaling changes. mdpi.com |

| Melanin Synthesis | Tyrosinase, L-DOPA | Biochemical pathway for the production of melanin pigments. nih.govelifesciences.org | The ultimate biochemical process regulated by the upstream signaling cascade. |

Computational Chemistry and Modeling of N Benzoyl L Leucylglycinamide

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Benzoyl-L-leucylglycinamide derivatives, docking studies have been instrumental in understanding their binding modes with target proteins.

For instance, in the development of inhibitors for Cathepsin K, a key enzyme in bone resorption, molecular docking was used to simulate the interaction of N-(functionalized benzoyl)-homocycloleucyl-glycinonitrile scaffolds with the enzyme's active site. nih.gov These studies revealed that the nitrile group could form both covalent and noncovalent interactions with the catalytic cysteine residue (Cys25). nih.gov This information is crucial for understanding the mechanism of inhibition and for designing more potent inhibitors.

Similarly, docking simulations have been employed to investigate the antimicrobial potential of benzoyl dialkylurea derivatives by predicting their interactions with essential microbial proteins like DNA gyrase. um-surabaya.ac.id The insights gained from these simulations help in proposing mechanisms of action and identifying key structural features for antibacterial activity. um-surabaya.ac.id

Table 1: Molecular Docking Applications for this compound Analogs

| Derivative Class | Target Protein | Key Predicted Interactions | Reference |

|---|---|---|---|

| N-(functionalized benzoyl)-homocycloleucyl-glycinonitriles | Cathepsin K | Covalent and noncovalent binding of the nitrile group with the catalytic Cys25. | nih.gov |

| Benzoyl dialkylurea derivatives | Bacterial DNA gyrase | Proposed as a model for the mechanism of antibacterial action. | um-surabaya.ac.id |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead compounds.

QSAR studies on N-benzoyl-L-biphenylalanines, which share a similar benzoyl-amino acid core with this compound, have been conducted to understand their inhibitory activity against integrins, which are targets for inflammatory diseases. nih.gov These studies have identified key structural features that influence the potency and selectivity of these compounds. nih.gov For example, 3D-QSAR models like CoMFA and CoMSIA have provided insights into the steric and electrostatic fields around the molecules that are critical for their activity. nih.gov

In another study, QSAR analysis was performed on N-benzoyl-N'-naphthylthiourea derivatives to understand their anticancer activity through the inhibition of the VEGFR2 receptor. atlantis-press.com The resulting QSAR model indicated that the lipophilic and electronic properties of the compounds are significant for their inhibitory activity. atlantis-press.com Such models can guide the design of new derivatives with improved anticancer potential.

Table 2: QSAR Studies of this compound-Related Compounds

| Compound Series | Biological Target/Activity | Key Findings from QSAR | Reference |

|---|---|---|---|

| N-benzoyl-L-biphenylalanines | Integrin α4β7 and α4β1 antagonists | Identified structural requirements for activity and selectivity. | nih.gov |

| N-benzoyl-N'-naphthylthiourea derivatives | Anticancer activity via VEGFR2 inhibition | Lipophilic and electronic properties are crucial for activity. | atlantis-press.com |

| N-substituted benzimidazole (B57391) derived carboxamides | Antioxidative activity | Studied the influence of methoxy (B1213986) groups and N-substituents on activity. | nih.gov |

Conformational Landscape Exploration and Dynamics

Understanding the conformational landscape of a molecule is essential as its three-dimensional shape dictates its biological activity. Computational methods allow for the exploration of the different conformations a molecule can adopt and their relative energies.

For analogs of Pro-Leu-Gly-NH2, a peptide with a similar backbone structure, conformational studies using 1H and 13C NMR, complemented by computational modeling, have been performed. nih.gov These studies have shown that replacing a peptide bond with a CH2-NH group can lead to conformations that mimic the beta-turn structure believed to be important for the biological activity of the parent peptide. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of a molecule's conformational flexibility. While specific MD studies on this compound are not widely published, the methodology is extensively used for similar peptide-like molecules to understand their stability and behavior in a biological environment. nih.gov These simulations can reveal how the molecule interacts with its target over time and how its conformation adapts to the binding site. nih.gov

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used as a template to search for new, structurally diverse compounds with similar activity or to guide the optimization of existing leads. nih.gov

In the context of drug design, pharmacophore models are often generated from the structure of a ligand bound to its target protein. nih.gov For derivatives of this compound, this approach can be used to pinpoint the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions that are critical for binding to a specific target.

Lead optimization is the process of taking a promising "hit" compound and modifying its structure to improve properties like potency, selectivity, and pharmacokinetic profile. nih.gov Computational tools play a vital role in this process. For example, after identifying an initial hit, thousands of analogs can be generated and screened virtually using QSAR models and molecular docking to prioritize the most promising candidates for synthesis and testing. nih.gov This in silico-based lead optimization approach significantly accelerates the drug discovery process. nih.gov

Application of Perturbation Theory for Property Prediction

Perturbation theory (PT) combined with machine learning (ML) offers a powerful approach for predicting the properties of molecules, especially in large and complex datasets. nih.gov This method allows for the prediction of a compound's activity in various experimental conditions by referencing a known case. nih.gov

A PTML model was developed to predict drug-protein interactions for compounds targeting dopamine (B1211576) pathway proteins. nih.gov This model successfully predicted the outcomes of thousands of preclinical assays with high accuracy. nih.gov The study also involved the synthesis and testing of new L-prolyl-L-leucyl-glycinamide peptidomimetics, demonstrating the practical application of the computational predictions. nih.gov

More recently, PTML models have been applied to phenotypic drug discovery, for instance, in the design of virtual anti-lung-cancer agents. mdpi.com These models can consider various experimental conditions, such as different cancer cell lines, to predict the anticancer activity of novel molecules. mdpi.com This approach holds promise for the rational design of this compound derivatives targeting specific diseases.

Future Research Directions for N Benzoyl L Leucylglycinamide

Development of Novel Synthetic Methodologies

The advancement of synthetic chemistry is crucial for producing N-Benzoyl-L-leucylglycinamide and its derivatives with greater efficiency and purity. Future research will likely focus on innovative synthetic strategies that offer improvements over existing methods. These could include the development of more effective coupling reagents, the use of enzymatic synthesis for enhanced stereoselectivity, and the implementation of flow chemistry for scalable and continuous production. Furthermore, research into solid-phase synthesis techniques could simplify the purification process and allow for the rapid generation of a library of analogs. A key objective in this area is to create synthetic pathways that are not only efficient but also environmentally sustainable, reducing the use of hazardous reagents and solvents. The exploration of novel protective group strategies will also be important to streamline the synthesis of more complex derivatives.

Exploration of Additional Biological Targets and Pathways

While the primary biological targets of this compound may be partially understood, a comprehensive exploration of its interactions with other cellular components is a critical area for future research. High-throughput screening assays can be employed to identify novel protein binding partners. Subsequently, downstream pathway analysis will help elucidate the broader biological consequences of these interactions. Investigating the compound's effects on various signaling cascades, such as those involved in inflammation, cell proliferation, and apoptosis, could reveal new therapeutic applications. Techniques like chemical proteomics and affinity chromatography-mass spectrometry will be invaluable in pulling down and identifying specific cellular targets. Understanding the full spectrum of its biological activity will be essential for repositioning the compound for different diseases and for predicting potential off-target effects.

Rational Design of Enhanced Peptidomimetics and Analogs

Building upon the foundational structure of this compound, the rational design of peptidomimetics and analogs offers a promising path to enhanced therapeutic properties. nih.gov By modifying the peptide backbone, introducing conformational constraints such as cyclization, or altering side-chain functionalities, it is possible to improve metabolic stability, target affinity, and cell permeability. nih.gov Computational modeling and in silico docking studies can guide the design of new analogs with predicted improvements in binding to specific targets. nih.gov The synthesis and evaluation of a library of these rationally designed compounds will be a key step in identifying candidates with superior "drug-like" qualities. nih.gov This approach allows for a systematic exploration of the structure-activity relationship, leading to the development of more potent and selective therapeutic agents. nih.gov

Advanced Mechanistic Studies using High-Resolution Techniques

To gain a deeper understanding of how this compound and its analogs function at a molecular level, advanced mechanistic studies employing high-resolution techniques are necessary. X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide detailed atomic-level information about the binding interface between the compound and its biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformational dynamics of the molecule and its interactions in solution. These high-resolution structural insights are invaluable for understanding the precise molecular determinants of activity and for guiding further rational design efforts. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide quantitative data on binding affinities and kinetics, further refining the understanding of the compound's mechanism of action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-Benzoyl-L-leucylglycinamide to ensure high purity and reproducibility?

- Methodological Answer :

- Use orthogonal protection strategies (e.g., benzoyl for the N-terminus, tert-butyloxycarbonyl [Boc] for side chains) to minimize side reactions.

- Employ coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with activating reagents (e.g., HOBt) for efficient peptide bond formation .

- Purify intermediates via column chromatography (silica gel, gradient elution) and final products via reversed-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) .

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer :

- Confirm molecular identity using H/C NMR (DMSO-d6, 400 MHz) and high-resolution mass spectrometry (HRMS) .

- Assess purity via HPLC (≥95% by area under the curve) and thin-layer chromatography (TLC; silica gel 60 F254, chloroform/methanol 9:1) .

- Verify absence of residual solvents (e.g., DMF, THF) using gas chromatography (GC) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation of fine particulates.

- In case of skin contact, immediately rinse with water for 15 minutes and seek medical advice if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data involving this compound?

- Methodological Answer :

- Cross-validate assay conditions: Ensure consistent buffer pH (e.g., Tris-HCl 7.4), temperature (25°C), and substrate concentrations.

- Check for competitive inhibition artifacts by varying enzyme/substrate ratios and using negative controls (e.g., DMSO-only samples) .

- Analyze purity of the compound via LC-MS to rule out batch-specific impurities affecting activity .

Q. What strategies optimize this compound as a substrate analog for protease specificity studies?

- Methodological Answer :

- Introduce fluorogenic or chromogenic leaving groups (e.g., p-nitroaniline) at the C-terminus to enable real-time kinetic measurements .

- Perform molecular docking simulations (AutoDock Vina, PDB structure of target protease) to predict binding affinity and guide structural modifications .

- Validate specificity using competitive assays with known protease inhibitors (e.g., PMSF for serine proteases) .

Q. How should researchers design experiments to investigate the aggregation behavior of this compound in aqueous systems?

- Methodological Answer :

- Monitor aggregation via dynamic light scattering (DLS) at varying concentrations (0.1–10 mM) and temperatures (4–37°C).

- Use transmission electron microscopy (TEM) with negative staining (uranyl acetate) to visualize fibril formation .

- Correlate aggregation kinetics with solvent polarity (e.g., water/DMSO ratios) using circular dichroism (CD) spectroscopy .

Key Notes for Methodological Rigor

- Reproducibility : Document all experimental parameters (e.g., solvent grades, equipment calibration) as per guidelines in .

- Data Validation : Use orthogonal analytical techniques (e.g., NMR + HRMS) to confirm structural assignments .

- Ethical Compliance : Adhere to institutional safety protocols for peptide synthesis and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.